molecular formula C13H20N2O2 B1220284 Metabutethamine CAS No. 4439-25-2

Metabutethamine

Cat. No.: B1220284
CAS No.: 4439-25-2
M. Wt: 236.31 g/mol
InChI Key: BXMFKNRZTLNAFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Metabutethamine can be synthesized through a multi-step process involving the esterification of 3-aminobenzoic acid with 2-[(2-Methylpropyl)amino]ethanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Metabutethamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabutethamine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and amine reactions.

    Biology: Employed in studies involving nerve signal blocking and pain management.

    Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.

    Industry: Applied in the formulation of topical anesthetic creams and gels.

Mechanism of Action

Metabutethamine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound primarily targets peripheral nerves and has a rapid onset of action .

Comparison with Similar Compounds

Uniqueness: Metabutethamine is unique due to its specific ester linkage and amine group, which provide distinct pharmacological properties and a rapid onset of action compared to other local anesthetics .

Properties

CAS No.

4439-25-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-methylpropylamino)ethyl 3-aminobenzoate

InChI

InChI=1S/C13H20N2O2/c1-10(2)9-15-6-7-17-13(16)11-4-3-5-12(14)8-11/h3-5,8,10,15H,6-7,9,14H2,1-2H3

InChI Key

BXMFKNRZTLNAFY-UHFFFAOYSA-N

SMILES

CC(C)CNCCOC(=O)C1=CC(=CC=C1)N

Canonical SMILES

CC(C)CNCCOC(=O)C1=CC(=CC=C1)N

4439-25-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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